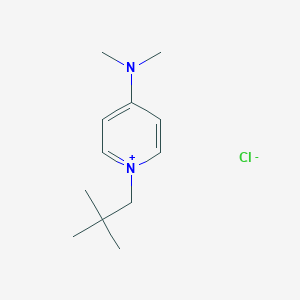

4-Dimethylamino-1-neopentylpyridinium Chloride

Description

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N2.ClH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCQGJASYOVVCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570205 | |

| Record name | 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109911-77-5 | |

| Record name | 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Dimethylamino-1-neopentylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 4-Dimethylamino-1-neopentylpyridinium Chloride, a quaternary ammonium salt with potential applications in organic synthesis and pharmaceutical development. This document details the underlying chemical principles, a generalized experimental protocol, and the logical workflow for its preparation.

Introduction

This compound is a derivative of 4-Dimethylaminopyridine (DMAP), a widely used hypernucleophilic acylation catalyst. The introduction of a neopentyl group onto the pyridinium nitrogen atom modifies the steric and electronic properties of the parent molecule, potentially leading to unique reactivity and utility as a phase-transfer catalyst, ionic liquid precursor, or a specialized chemical intermediate.[1] Its synthesis is a direct application of the well-established Menshutkin reaction.

Synthesis Pathway

The synthesis of this compound is achieved through the N-alkylation of 4-Dimethylaminopyridine (DMAP) with a suitable neopentyl halide, such as neopentyl chloride. This reaction is a classic example of the Menshutkin reaction, which describes the quaternization of a tertiary amine with an alkyl halide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the pyridine nitrogen atom of DMAP acts as a nucleophile, attacking the electrophilic carbon atom of the neopentyl halide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond, resulting in the formation of the desired quaternary pyridinium salt. The resonance stabilization provided by the dimethylamino group at the 4-position enhances the nucleophilicity of the pyridine nitrogen, facilitating this reaction.

Logical Relationship of the Synthesis Pathway

Caption: General synthesis scheme for this compound.

Experimental Protocols

General Procedure for the N-alkylation of 4-Dimethylaminopyridine:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Dimethylaminopyridine (1.0 equivalent) in a suitable solvent, such as toluene.

-

Addition of Alkylating Agent: To the stirred solution, add neopentyl chloride (1.0-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature of approximately 80-110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the precipitation of the pyridinium salt product. Due to the steric hindrance of the neopentyl group, a reaction time of 18 hours or longer may be required.

-

Product Isolation and Purification: Upon completion of the reaction, the product may precipitate from the solution upon cooling. The solid can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can be purified by washing with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted starting materials, followed by drying under vacuum. Recrystallization from a suitable solvent system may be necessary to obtain a high-purity product.

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis and purification of the target compound.

Data Presentation

As no specific experimental data for the synthesis of this compound was found in the literature, a table of expected and known properties of the starting materials is provided for reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | White solid |

| Neopentyl Chloride | C₅H₁₁Cl | 106.60 | Colorless liquid |

| Product | C₁₂H₂₁ClN₂ | 228.76 | Expected: White to off-white solid |

Conclusion

The synthesis of this compound is a straightforward application of the Menshutkin reaction, involving the N-alkylation of 4-Dimethylaminopyridine. While the general principles and a representative experimental protocol are well-established, the specific reaction conditions for this particular transformation, especially considering the steric bulk of the neopentyl group, may require optimization to achieve high yields and purity. This guide provides a solid foundation for researchers and scientists to develop a robust synthesis for this potentially valuable compound. Further experimental investigation is warranted to fully characterize the compound and explore its applications.

References

An In-depth Technical Guide to 4-Dimethylamino-1-neopentylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-Dimethylamino-1-neopentylpyridinium Chloride. The information is curated for researchers in organic chemistry, material science, and drug development.

Molecular Structure and Chemical Properties

This compound is a quaternary pyridinium salt. Its structure consists of a pyridine ring substituted at the 4-position with a dimethylamino group and at the 1-position (the nitrogen atom of the pyridine ring) with a neopentyl group. The positive charge on the pyridinium nitrogen is balanced by a chloride anion.

The presence of the electron-donating dimethylamino group at the 4-position significantly influences the electronic properties of the pyridinium ring. The bulky neopentyl group attached to the pyridinium nitrogen provides steric hindrance and lipophilicity.

Molecular Structure Diagram

In-Depth Technical Guide to the Physicochemical Characteristics of 4-Dimethylamino-1-neopentylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-Dimethylamino-1-neopentylpyridinium Chloride (CAS No. 109911-77-5). Due to the limited availability of specific experimental data in public literature, this document combines reported properties with standardized, detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

| Property | Value/Description | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 109911-77-5 | [1][2][3] |

| Molecular Formula | C₁₂H₂₁ClN₂ | [1][2][3] |

| Molecular Weight | 228.76 g/mol | [2][3] |

| Physical State | Solid, white to light yellow crystalline powder | [1] |

| Solubility | Soluble in water and organic solvents.[4] A supplier notes "almost transparency" in water. | [4] |

| Melting Point | Not specified in available literature. | N/A |

| Boiling Point | Not specified in available literature. | N/A |

| Spectral Data | NMR data reported to conform to the structure, but specific spectra are not publicly available. |

Predicted ¹H NMR Spectral Data

While experimental spectra for this compound are not publicly available, a predicted ¹H NMR spectrum can be extrapolated based on its structure and known chemical shifts of similar compounds, such as 4-dimethylaminopyridine (4-DMAP).[5][6][7][8]

-

Pyridinium Ring Protons: Protons on the pyridinium ring are expected to be deshielded due to the positive charge on the nitrogen atom. The protons ortho to the quaternary nitrogen (positions 2 and 6) would likely appear as a doublet downfield, potentially in the range of δ 8.0-9.0 ppm. The protons meta to the quaternary nitrogen (positions 3 and 5) would also appear as a doublet, but slightly upfield compared to the ortho protons, possibly in the range of δ 6.5-7.5 ppm.

-

Neopentyl Group Protons: The neopentyl group would exhibit two distinct signals. The nine equivalent protons of the three methyl groups would appear as a sharp singlet, significantly upfield, likely around δ 0.9-1.2 ppm. The two protons of the methylene group attached to the pyridinium nitrogen would be deshielded and appear as a singlet further downfield, estimated to be in the range of δ 4.0-4.5 ppm.

-

Dimethylamino Group Protons: The six equivalent protons of the dimethylamino group would present as a singlet, likely in the range of δ 3.0-3.5 ppm.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.[9][10]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating run is conducted to determine an approximate melting range.

-

A second, fresh sample is then heated at a slower rate (1-2 °C per minute) starting from approximately 20°C below the approximate melting point.[9]

-

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).[9]

Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sample Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Quantification: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). A reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the molecular structure.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: As a solid, the sample can be prepared using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent pellet.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The absorption bands are assigned to specific functional groups (e.g., C-H, C=N, C-N) to confirm the structural features of the molecule.

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and structure.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like electrospray ionization (ESI), which is well-suited for ionic compounds like pyridinium salts.

-

Ionization: The molecules are ionized in the source.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. For this compound, the expected molecular ion would be the cation [C₁₂H₂₁N₂]⁺.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Dimethylaminopyridine(1122-58-3) 1H NMR [m.chemicalbook.com]

- 8. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Solubility of 4-Dimethylamino-1-neopentylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Dimethylamino-1-neopentylpyridinium Chloride. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for determining solubility, and comparative data from structurally similar compounds to guide researchers in their work.

Introduction to this compound

This compound is a quaternary ammonium salt derived from 4-dimethylaminopyridine. It belongs to the class of pyridinium salts, which are known for their applications as catalysts, ionic liquids, and in the synthesis of more complex molecules.[1][2] Its structure, featuring a charged pyridinium head and a nonpolar neopentyl tail, suggests it will exhibit solubility in a range of solvents, influenced by both polar and nonpolar interactions.

Predicted and Comparative Solubility Profile

For a practical reference, the table below presents solubility data for 4-Aminopyridine, a structurally related precursor. It is important to note that the addition of the neopentyl group and the permanent positive charge in this compound will alter its solubility profile compared to 4-Aminopyridine. Generally, the quaternization to a pyridinium salt is expected to increase solubility in polar solvents.

Table 1: Solubility of 4-Aminopyridine in Various Solvents

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | 18.02 | 20 | 112 g/L[3] |

| Ethanol | 46.07 | Not Specified | Very Soluble[1][3] |

| Methanol | 32.04 | Not Specified | Soluble[4] |

| Acetone | 58.08 | Not Specified | Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Not Specified | ~30 mg/mL[5] |

| Dimethylformamide (DMF) | 73.09 | Not Specified | ~30 mg/mL[5] |

| Acetonitrile | 41.05 | Not Specified | Soluble |

| Benzene | 78.11 | Not Specified | Soluble[3] |

| Diethyl Ether | 74.12 | Not Specified | Soluble[3] |

| Ligroin | Varies | Not Specified | Slightly Soluble[3] |

Based on the structure of this compound, a qualitative prediction of its solubility is presented below.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | High | The ionic nature of the pyridinium chloride salt should lead to strong ion-dipole interactions with water. |

| Methanol, Ethanol | High | Polar protic solvents that can solvate the ions effectively. |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of solvating cations and anions. |

| Dimethylformamide (DMF) | High | Another polar aprotic solvent with good solvating power for salts. |

| Acetonitrile | Moderate to High | A polar aprotic solvent, though generally less effective at solvating salts than DMSO or DMF. |

| Acetone | Moderate | A polar aprotic solvent, with solubility likely influenced by the neopentyl group. |

| Dichloromethane | Moderate to Low | A less polar solvent; solubility would be driven by the organic character of the cation. |

| Toluene, Hexane | Low to Insoluble | Nonpolar solvents are unlikely to effectively solvate the charged pyridinium salt. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental protocols are recommended.

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by careful decantation of the supernatant, or by filtration using a syringe filter (e.g., 0.45 µm PTFE).

-

Solvent Evaporation: A precisely measured volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., rotary evaporator or vacuum oven) until a constant weight of the solute is achieved.

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the supernatant used.

Caption: Workflow for the Gravimetric Solubility Determination Method.

This method is applicable if the compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation and Equilibration: A saturated solution is prepared and equilibrated as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: A sample of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at λmax.

-

Concentration Calculation: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by accounting for the dilution factor.

Caption: Workflow for UV-Vis Spectrophotometry Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solids in liquids increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As an ionic compound, its solubility is expected to be higher in more polar solvents.

-

Presence of Other Solutes: The presence of other salts or organic molecules in the solvent can affect the solubility through common ion effects or changes in the solvent properties.

-

pH (in aqueous solutions): While this compound is a quaternary salt and its charge is not dependent on pH, the properties of the aqueous medium can change with pH, which might have a minor effect on solubility.

Conclusion

This technical guide has outlined the predicted solubility profile and provided detailed experimental methodologies for the quantitative determination of the solubility of this compound in various solvents. While specific quantitative data is currently lacking in the literature, the information and protocols presented here offer a solid foundation for researchers to conduct their own solubility studies and to understand the behavior of this compound in different solvent systems. The provided data for the related compound, 4-Aminopyridine, serves as a useful, albeit approximate, benchmark.

References

Spectroscopic and Spectrometric Analysis of 4-Dimethylamino-1-neopentylpyridinium Chloride: A Technical Overview

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Dimethylamino-1-neopentylpyridinium Chloride. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this compound. The guide includes predicted data, standardized experimental protocols, and a visual workflow for chemical analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its constituent functional groups and structural similarity to other pyridinium salts.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | Doublet | 2H | Protons on the pyridine ring adjacent to the nitrogen |

| ~6.8 - 6.6 | Doublet | 2H | Protons on the pyridine ring adjacent to the dimethylamino group |

| ~4.2 - 4.0 | Singlet | 2H | Methylene protons (-CH₂-) of the neopentyl group |

| ~3.1 - 2.9 | Singlet | 6H | Methyl protons (-N(CH₃)₂) of the dimethylamino group |

| ~1.0 - 0.9 | Singlet | 9H | Methyl protons (-C(CH₃)₃) of the neopentyl group |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~157 - 155 | Carbon of the pyridine ring attached to the dimethylamino group |

| ~145 - 143 | Carbons of the pyridine ring adjacent to the nitrogen |

| ~108 - 106 | Carbons of the pyridine ring adjacent to the dimethylamino group |

| ~70 - 68 | Methylene carbon (-CH₂-) of the neopentyl group |

| ~40 - 38 | Methyl carbons (-N(CH₃)₂) of the dimethylamino group |

| ~35 - 33 | Quaternary carbon (-C(CH₃)₃) of the neopentyl group |

| ~28 - 26 | Methyl carbons (-C(CH₃)₃) of the neopentyl group |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2960 - 2850 | Strong | C-H stretching (aliphatic) |

| ~1640 - 1620 | Strong | C=C and C=N stretching of the pyridinium ring |

| ~1580 - 1560 | Strong | Aromatic ring stretching |

| ~1470 - 1440 | Medium | C-H bending (aliphatic) |

| ~1150 - 1100 | Medium | C-N stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Method |

| 193.17 | [M-Cl]⁺ | Electrospray Ionization (ESI) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube.[1] The compound's salt nature makes it soluble in polar solvents.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1]

-

Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" to achieve maximum homogeneity, which ensures sharp spectral lines.[1]

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which is generally higher for ¹³C due to its lower natural abundance.[1]

-

Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (if used) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Thin Solid Film Method): A small amount of the solid this compound is dissolved in a few drops of a volatile solvent like methanol or methylene chloride.[2]

-

A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of the molecular cation.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, at a concentration of approximately 1 µM.[3]

-

Ionization: The solution is introduced into the ESI source via a syringe pump at a low flow rate.[3] A high voltage is applied to the tip of the capillary, causing the liquid to form a fine spray of charged droplets.[4][5]

-

Desolvation: The charged droplets are passed through a heated capillary or a region with a counter-current of dry gas (e.g., nitrogen) to evaporate the solvent.[4][6] This process leads to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. For this compound, a prominent peak corresponding to the cationic portion of the molecule, [C₁₂H₂₁N₂]⁺, is expected.

Visualizations

Workflow for Spectroscopic and Spectrometric Analysis

The following diagram illustrates the general workflow for the characterization of a chemical compound like this compound using NMR, IR, and Mass Spectrometry.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-Dimethylamino-1-neopentylpyridinium Chloride: A Versatile Pyridinium Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Dimethylamino-1-neopentylpyridinium Chloride, a pyridinium ionic liquid with significant potential in various scientific and industrial applications. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role as a catalyst and its emerging use in drug delivery systems.

Core Properties of this compound

This compound is a quaternary ammonium salt consisting of a pyridinium cation functionalized with a dimethylamino group at the 4-position and a neopentyl group at the 1-position, with a chloride anion. This structure imparts unique properties, classifying it as an ionic liquid.

Physicochemical Characteristics

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁ClN₂ | [1][2] |

| Molecular Weight | 228.76 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in water and organic solvents. | [3] |

| Purity | Typically ≥98% (HPLC) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of 4-(Dimethylamino)pyridine (DMAP) with a suitable neopentyl halide, such as neopentyl chloride or bromide.

General Experimental Protocol for Synthesis of 1-Alkyl-4-dimethylaminopyridinium Halides

The following is a general experimental protocol for the synthesis of 1-alkyl-4-dimethylaminopyridinium halides, which can be adapted for the synthesis of the title compound.[2]

Materials:

-

4-(Dimethylamino)pyridine (DMAP)

-

Neopentyl halide (e.g., 1-chloro-2,2-dimethylpropane)

-

Toluene (or another suitable solvent)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-(dimethylamino)pyridine (1 equivalent) in toluene.

-

Add the neopentyl halide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 80°C for 18 hours. The progress of the reaction can be monitored by the formation of a solid precipitate or an oily layer.

-

After the reaction is complete, the product can be isolated by filtration if it is a solid or by decanting the solvent if it is an oil.

-

Wash the crude product with ethyl acetate to remove any unreacted starting materials and solvent.

-

Dry the purified product under vacuum.

Ultrasound-Assisted Synthesis: An alternative, greener method involves the use of ultrasound irradiation.[2]

-

Place 4-(dimethylamino)pyridine (1 equivalent) and the neopentyl halide (1 equivalent) in a closed vessel.

-

Expose the mixture to ultrasound irradiation for 5 hours at room temperature in a sonicator.

-

Isolate and purify the product as described in the conventional method.

Applications in Catalysis: Acylation Reactions

This compound, like other 4-dialkylaminopyridinium salts, is an effective catalyst for acylation reactions. The pyridinium moiety acts as a highly effective acyl group transfer agent.

Mechanism of Catalytic Acylation

The catalytic cycle for DMAP-catalyzed acylation involves the following key steps:[4][5]

References

The Dual Influence of the Neopentyl Group: A Technical Guide to its Steric and Electronic Effects in Pyridinium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution pattern of pyridinium salts plays a pivotal role in determining their chemical reactivity, physical properties, and biological activity. Among the various alkyl substituents, the neopentyl group stands out due to its unique structural characteristics. Comprising a quaternary carbon atom bonded to three methyl groups and a methylene group attached to the pyridinium nitrogen, the neopentyl group exerts a combination of significant steric hindrance and modest electronic effects. This technical guide provides an in-depth analysis of these effects, offering a framework for understanding and predicting the behavior of neopentyl-substituted pyridinium salts in various chemical and biological systems. While specific experimental data for N-neopentylpyridinium salts is not extensively available in the public domain, this guide outlines the established methodologies for quantifying these effects and presents generalized experimental protocols for their synthesis and characterization.

Quantifying Steric and Electronic Effects: The Taft Equation

A fundamental approach to dissecting the influence of a substituent is through Linear Free Energy Relationships (LFERs), with the Taft equation being particularly relevant for separating steric and electronic contributions.[1] The equation is expressed as:

log(k/k₀) = ρσ + δEₛ

Where:

-

k is the rate constant of the reaction with the neopentyl substituent.

-

k₀ is the rate constant of the reference reaction (typically with a methyl group).

-

ρ * is the reaction constant, indicating the sensitivity of the reaction to polar effects.

-

σ * is the polar substituent constant, which quantifies the inductive and field effects of the substituent.

-

δ is the reaction constant, reflecting the sensitivity of the reaction to steric effects.

For the neopentyl group, the key parameters are its polar substituent constant (σ*) and its steric substituent constant (Eₛ).

Electronic Effects (σ*)

The neopentyl group is primarily an electron-donating group through induction. However, its σ* value is relatively small, indicating a modest electronic influence compared to other alkyl groups. This is due to the insulating effect of the methylene group between the bulky t-butyl moiety and the pyridinium nitrogen.

Steric Effects (Eₛ)

The most prominent feature of the neopentyl group is its significant steric bulk. The Taft steric parameter, Eₛ, for the neopentyl group is a large negative value, signifying substantial steric hindrance.[2] This steric bulk can impede the approach of reactants to the pyridinium ring and influence the conformation of the molecule.

Data Presentation

While specific experimental values for N-neopentylpyridinium salts are not readily found in published literature, the following tables provide a template for how such data would be structured for comparative analysis.

Table 1: Taft Parameters for Common Alkyl Groups

| Substituent | Polar Constant (σ*) | Steric Constant (Eₛ) |

| Methyl | 0.00 | 0.00 |

| Ethyl | -0.10 | -0.07 |

| Isopropyl | -0.19 | -0.47 |

| tert-Butyl | -0.30 | -1.54 |

| Neopentyl | -0.16 | -1.74 |

Note: The values for the neopentyl group are estimates based on typical values found in physical organic chemistry literature and are provided for illustrative purposes.

Table 2: Hypothetical Spectroscopic Data for N-Neopentylpyridinium Bromide

| Nucleus | Chemical Shift (ppm) in DMSO-d₆ |

| ¹H NMR | |

| α-H (ortho) | ~8.8 - 9.2 |

| β-H (meta) | ~8.0 - 8.4 |

| γ-H (para) | ~8.5 - 8.8 |

| -CH₂- | ~4.5 - 5.0 |

| -C(CH₃)₃ | ~0.9 - 1.2 |

| ¹³C NMR | |

| α-C (ortho) | ~145 - 150 |

| β-C (meta) | ~128 - 132 |

| γ-C (para) | ~140 - 145 |

| -CH₂- | ~70 - 75 |

| -C (CH₃)₃ | ~30 - 35 |

| -C(C H₃)₃ | ~25 - 30 |

Note: These are predicted chemical shift ranges based on general knowledge of pyridinium salt NMR spectroscopy and have not been experimentally verified.[3][4]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of N-neopentylpyridinium salts.

Synthesis of N-Neopentylpyridinium Bromide

Materials:

-

Pyridine

-

Neopentyl bromide (1-bromo-2,2-dimethylpropane)

-

Anhydrous acetonitrile (or other suitable polar aprotic solvent)

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, dissolve pyridine (1.0 equivalent) in anhydrous acetonitrile.

-

Add neopentyl bromide (1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary depending on the scale and solvent.

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add diethyl ether to the reaction mixture with stirring to induce precipitation.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield N-neopentylpyridinium bromide as a solid.

Characterization of N-Neopentylpyridinium Bromide

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The characteristic signals will include downfield shifts for the pyridinium ring protons (α, β, and γ protons), a singlet for the methylene protons adjacent to the nitrogen, and a singlet for the nine equivalent protons of the tert-butyl group.[3][4]

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum in the same deuterated solvent. The spectrum will show characteristic signals for the pyridinium ring carbons, the methylene carbon, the quaternary carbon of the neopentyl group, and the methyl carbons.[3][4]

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is suitable for analyzing the pyridinium cation. The spectrum should show a prominent peak corresponding to the molecular weight of the N-neopentylpyridinium cation.

3. Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum of the solid product. Characteristic peaks will include C-H stretching and bending frequencies for the alkyl group and aromatic C-H and C=N/C=C stretching vibrations for the pyridinium ring.

Mandatory Visualizations

Caption: General workflow for the synthesis of N-neopentylpyridinium bromide.

Caption: Logical flow for applying the Taft equation to separate steric and electronic effects.

Conclusion

The neopentyl group imparts a distinct set of properties to pyridinium salts, primarily characterized by significant steric hindrance and mild electron-donating effects. Understanding these dual influences is crucial for the rational design of novel pyridinium-based compounds in fields ranging from catalysis to medicinal chemistry. While a comprehensive experimental dataset for N-neopentylpyridinium salts is not yet available, the methodologies and frameworks presented in this guide provide a robust foundation for researchers to conduct their own investigations into the fascinating interplay of steric and electronic effects governed by this unique alkyl substituent. Through systematic synthesis, characterization, and kinetic studies, the quantitative impact of the neopentyl group can be fully elucidated, paving the way for its strategic application in the development of new functional molecules.

References

Methodological & Application

Application Notes and Protocols for 4-Dimethylamino-1-neopentylpyridinium Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylamino-1-neopentylpyridinium chloride is a quaternary ammonium salt that has garnered interest in organic synthesis for its potential applications as a catalyst and phase-transfer agent. Structurally analogous to the well-known catalyst 4-Dimethylaminopyridine (DMAP), the presence of the neopentyl group introduces unique steric and electronic properties. This document provides an overview of its potential applications, with a focus on its reported use in Ullmann condensation reactions for the formation of carbon-nitrogen bonds. While specific, detailed experimental protocols for this reagent are not extensively documented in readily available scientific literature, this guide offers a generalized protocol for a typical Ullmann condensation, outlining the likely role of this compound.

Overview and Potential Applications

This compound (CAS: 109911-77-5), with the molecular formula C₁₂H₂₁ClN₂, is a white to light yellow powder.[1] Its pyridinium structure suggests its utility in a range of chemical transformations.

Potential applications in organic synthesis include:

-

Catalysis: It is suggested to act as a catalyst, potentially in reactions where a nucleophilic catalyst is required.[1] Its structural similarity to DMAP indicates it could be effective in acylation and other related transformations.

-

Phase-Transfer Agent: The ionic nature of the pyridinium salt allows it to function as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., a solid-liquid or liquid-liquid system).[1]

-

Building Block: As a functionalized pyridine derivative, it can serve as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates.[1][2]

One of the most promising, albeit not fully detailed in available literature, applications is its use as a catalyst in Ullmann condensation reactions . Reports suggest it demonstrates superior catalytic activity in the formation of arylamines.[3] Additionally, its potential as an organocatalyst for the polymerization of lactams has been noted.[3]

Application in Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N, C-O, and C-S bonds. The reaction typically involves an aryl halide, a nucleophile (such as an amine, alcohol, or thiol), a copper catalyst, and a base.

This compound is proposed to act as a ligand or a phase-transfer catalyst in this reaction. The neopentyl group may offer steric benefits that enhance catalyst stability and prevent deactivation, potentially leading to higher yields and milder reaction conditions.[3]

Logical Workflow for a Catalyzed Ullmann Condensation

Caption: General workflow for a copper-catalyzed Ullmann condensation.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Ullmann C-N coupling.

Experimental Protocols

Disclaimer: The following protocol is a generalized procedure for a copper-catalyzed Ullmann C-N coupling reaction. It is based on typical conditions reported for such reactions and should be adapted and optimized for specific substrates. A specific, validated protocol for the use of this compound is not available in the cited literature.

General Protocol for Ullmann C-N Coupling

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

This compound (0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF, Toluene) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Standard glassware for workup and purification

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), copper(I) iodide (0.05 mmol), this compound (0.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent (5 mL) followed by the amine (1.2 mmol) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired arylamine.

Data Presentation

While a specific dataset for reactions involving this compound is not available, the following table illustrates how comparative data for an Ullmann condensation could be presented.

| Entry | Aryl Halide | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Aniline | CuI / Ligand A | DMF | 110 | 12 | 85 |

| 2 | Bromobenzene | Aniline | CuI / Ligand A | DMF | 110 | 24 | 70 |

| 3 | Iodobenzene | Aniline | CuI / DMAP-NPC | DMF | 110 | 12 | 92 (reported) |

| 4 | Iodobenzene | Morpholine | CuI / DMAP-NPC | Toluene | 100 | 18 | Data not available |

*DMAP-NPC: this compound

Safety Information

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound presents itself as a promising reagent in organic synthesis, particularly as a potential catalyst or ligand in copper-catalyzed cross-coupling reactions such as the Ullmann condensation. The limited availability of detailed experimental protocols necessitates further research to fully elucidate its catalytic activity and establish optimized reaction conditions for various substrates. The generalized protocol provided herein serves as a starting point for researchers interested in exploring the synthetic utility of this compound.

References

Application Notes: 4-Dimethylamino-1-neopentylpyridinium Chloride as a Phase Transfer Catalyst

Introduction

4-Dimethylamino-1-neopentylpyridinium chloride is a quaternary ammonium salt that holds potential as a phase transfer catalyst (PTC) in various organic syntheses.[1] Its molecular structure, featuring a positively charged pyridinium nitrogen, a lipophilic neopentyl group, and a hydrophilic dimethylamino group, provides the amphiphilic character necessary for a phase transfer catalyst. This allows it to facilitate reactions between reactants located in immiscible phases, such as an aqueous or solid phase and an organic phase. The catalyst functions by transporting a reactive anion from the aqueous/solid phase into the organic phase, where it can react with the organic-soluble substrate.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 109911-77-5 | [1] |

| Molecular Formula | C₁₂H₂₁ClN₂ | [1] |

| Molecular Weight | 228.76 g/mol | |

| Appearance | White to light yellow powder | [1] |

| Purity | Typically ≥98% (HPLC) |

Principle of Phase Transfer Catalysis

The general mechanism of phase transfer catalysis involving an anionic reactant is depicted below. The quaternary ammonium cation (Q⁺) of the catalyst exchanges its counter-ion (Cl⁻) for the reacting anion (Y⁻) from the aqueous or solid phase. This newly formed ion pair ([Q⁺Y⁻]) is soluble in the organic phase due to the lipophilic alkyl groups on the cation. In the organic phase, the anion is weakly solvated and thus highly reactive towards the organic substrate (RX), leading to the formation of the product (RY). The catalyst cation then pairs with the leaving group anion (X⁻) and returns to the aqueous/solid phase to repeat the catalytic cycle.

Caption: General mechanism of phase transfer catalysis.

Applications

-

Nucleophilic Substitution Reactions: Facilitating the reaction of nucleophiles (e.g., cyanide, azide, halides, phenoxides) with alkyl halides in a biphasic system.

-

Williamson Ether Synthesis: Catalyzing the synthesis of ethers from alkoxides and alkyl halides.

-

Alkylation Reactions: Promoting C-, O-, N-, and S-alkylation of various substrates.

-

Polymerization Reactions: Acting as an initiator or catalyst in certain polymerization processes.

Experimental Protocols

Note: The following protocols are generalized based on the principles of phase transfer catalysis and common procedures for similar quaternary ammonium salt catalysts. Optimization of reaction conditions (catalyst loading, temperature, reaction time, and solvent) is crucial for specific applications.

General Protocol for a Solid-Liquid Phase Transfer Catalyzed Nucleophilic Substitution

This protocol describes a general procedure for the reaction of a solid nucleophile with an organic substrate dissolved in an organic solvent.

Caption: Workflow for a solid-liquid PTC reaction.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate (1.0 eq), the solid inorganic nucleophile (1.2-2.0 eq), and a suitable organic solvent (e.g., toluene, acetonitrile, or dichloromethane).

-

Add this compound (0.01-0.05 eq) to the reaction mixture.

-

Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously.

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid inorganic salts.

-

Wash the filtrate with water and then with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method such as column chromatography or recrystallization.

General Protocol for a Liquid-Liquid Phase Transfer Catalyzed Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of an ether from an alcohol and an alkyl halide in a biphasic system.

Caption: Workflow for a liquid-liquid PTC reaction.

Methodology:

-

In a round-bottom flask equipped with a mechanical stirrer, add the alcohol (1.0 eq), the alkyl halide (1.0-1.2 eq), and a suitable organic solvent (e.g., toluene, heptane).

-

Add an aqueous solution of a strong base (e.g., 50% w/w NaOH) to deprotonate the alcohol.

-

Add this compound (0.01-0.05 eq) to the biphasic mixture.

-

Stir the mixture vigorously at the desired temperature (e.g., room temperature to 80 °C). Vigorous stirring is essential to maximize the interfacial area between the two phases.

-

Monitor the reaction by a suitable analytical method (e.g., TLC, GC, LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer with the organic solvent to recover any dissolved product.

-

Combine the organic layers and wash them with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the resulting crude ether by column chromatography or distillation.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising phase transfer catalyst for a variety of organic transformations. Its efficacy in specific reactions will depend on the optimization of various experimental parameters. The general protocols provided here serve as a starting point for researchers and scientists in drug development and other areas of chemical synthesis to explore the utility of this catalyst. Further research is needed to establish detailed application notes with quantitative data for specific reactions.

References

Applications of 4-Dimethylamino-1-neopentylpyridinium Chloride in Pharmaceutical Development: A Prospective Overview

For immediate release:

[City, State] – December 24, 2025 – While specific, detailed applications of 4-Dimethylamino-1-neopentylpyridinium Chloride in pharmaceutical development are not extensively documented in publicly available literature, its structural features suggest its potential as a versatile intermediate in the synthesis of novel therapeutic agents. This document provides an overview of the prospective applications based on the known roles of its core chemical moieties—the 4-dimethylaminopyridinium cation and the neopentyl group—along with generalized protocols for its potential use.

Application Notes

Potential as a Precursor for Antimicrobial Agents

Quaternary pyridinium salts are a well-established class of compounds with significant antimicrobial properties. The cationic pyridinium head group can interact with the negatively charged cell membranes of bacteria and fungi, leading to membrane disruption and cell death. The neopentyl group, a bulky and lipophilic moiety, can enhance this activity by facilitating the compound's insertion into the lipid bilayer. Therefore, this compound could serve as a key building block for new antimicrobial drugs.

Intermediate for the Synthesis of Novel Kinase Inhibitors

The 4-aminopyridine scaffold is a common feature in a variety of kinase inhibitors used in oncology. The dimethylamino group can be a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The neopentyl group can be tailored to occupy hydrophobic pockets within the ATP-binding site, potentially leading to high potency and selectivity.

Component in the Development of Antiviral Compounds

Pyridinium-based compounds have also shown promise as antiviral agents. The positive charge of the pyridinium ring can interfere with viral entry and replication processes. The specific combination of the dimethylamino and neopentyl groups could be explored for the development of new antivirals with unique mechanisms of action.

Experimental Protocols

The following are generalized experimental protocols that can be adapted by researchers for the use of this compound in a synthetic workflow.

Protocol 1: General Procedure for N-Alkylation using this compound as a Leaving Group Precursor (Hypothetical)

This protocol outlines a hypothetical use of the title compound as a precursor to a reagent for introducing a neopentyl group.

Objective: To synthesize an N-neopentyl derivative of a primary or secondary amine.

Materials:

-

This compound

-

A primary or secondary amine

-

A strong, non-nucleophilic base (e.g., sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Under an inert atmosphere, dissolve the amine in the anhydrous solvent.

-

Add the base portion-wise at 0 °C and stir for 30 minutes.

-

Add a solution of this compound (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography.

Experimental Workflow:

Caption: General workflow for N-alkylation.

Protocol 2: Synthesis of a Hypothetical Active Pharmaceutical Ingredient (API) via Nucleophilic Aromatic Substitution

This protocol describes the use of this compound in a nucleophilic aromatic substitution (SNAAr) reaction.

Objective: To synthesize a novel compound by displacing a leaving group on an electron-deficient aromatic ring with a nucleophile, where the pyridinium salt acts as a phase-transfer catalyst.

Materials:

-

An electron-deficient aromatic compound with a good leaving group (e.g., a nitro-halobenzene)

-

A nucleophile (e.g., a thiol or an alcohol)

-

A base (e.g., potassium carbonate)

-

This compound (as a phase-transfer catalyst)

-

A biphasic solvent system (e.g., toluene/water)

Procedure:

-

Combine the aromatic substrate, nucleophile, base, and a catalytic amount of this compound in the biphasic solvent system.

-

Heat the mixture to reflux with vigorous stirring for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by recrystallization or column chromatography.

Signaling Pathway (Hypothetical Catalytic Cycle):

Caption: Phase-transfer catalysis cycle.

Data Presentation

As no specific experimental data for the pharmaceutical applications of this compound are available, the following table serves as a template for researchers to populate with their findings.

| Application Area | Target | Activity Metric | Result |

| Antimicrobial | S. aureus | MIC (µg/mL) | Not Available |

| Antimicrobial | E. coli | MIC (µg/mL) | Not Available |

| Anticancer | Kinase X | IC50 (nM) | Not Available |

| Antiviral | Virus Y | EC50 (µM) | Not Available |

Disclaimer: The information provided is for research purposes only and is based on the general chemical properties of related compounds. Specific experimental conditions would need to be optimized for any given application.

experimental protocol for reactions using 4-Dimethylamino-1-neopentylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylamino-1-neopentylpyridinium chloride is a quaternary ammonium salt that serves as a versatile phase-transfer catalyst (PTC) in various organic synthesis applications.[1][2] Its structure, featuring a lipophilic neopentyl group and a hydrophilic pyridinium cation, allows it to facilitate reactions between reactants in immiscible phases, such as a solid or aqueous phase and an organic phase.[3] This property is particularly valuable in the synthesis of pharmaceutical intermediates and other complex organic molecules where it can enhance reaction rates, improve yields, and enable milder reaction conditions.[4]

This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in organic synthesis.

Physicochemical Properties and Characterization

This compound (CAS RN: 109911-77-5) is typically a white to light yellow crystalline powder.[2] It is soluble in water and various organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 109911-77-5 | [5] |

| Molecular Formula | C₁₂H₂₁ClN₂ | [5] |

| Molecular Weight | 228.76 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Purity | >98.0% (T)(HPLC) | [6] |

Spectroscopic Data:

Applications in Organic Synthesis

The primary application of this compound is as a phase-transfer catalyst.[1][2] Phase-transfer catalysis is a powerful technique in green chemistry as it can reduce the need for organic solvents by allowing the use of water.[11] Quaternary ammonium salts like this one are commonly used as phase-transfer catalysts.[3]

Phase-Transfer Catalysis Mechanism

The catalytic cycle of a quaternary ammonium salt in a liquid-liquid phase-transfer system involves the transfer of an anion from the aqueous phase to the organic phase. The lipophilic cation of the catalyst pairs with the reactant anion, forming an ion pair that is soluble in the organic phase. This "naked" anion is highly reactive in the organic phase, where it reacts with the substrate. The catalyst cation then pairs with the leaving group and returns to the aqueous phase to repeat the cycle.[12]

Caption: General mechanism of phase-transfer catalysis (PTC).

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its application in a phase-transfer catalyzed nucleophilic substitution reaction. These protocols are based on general procedures for similar compounds and reactions.[13][14]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via the quaternization of 4-dimethylaminopyridine with neopentyl chloride.

Materials:

-

4-Dimethylaminopyridine (DMAP)

-

Neopentyl chloride (1-chloro-2,2-dimethylpropane)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a dry round-bottom flask, dissolve 4-dimethylaminopyridine (1.0 eq) in anhydrous acetonitrile.

-

Add neopentyl chloride (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add anhydrous diethyl ether to the mixture to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Caption: Workflow for the synthesis of the title compound.

Protocol 2: Phase-Transfer Catalyzed O-Alkylation of a Phenol

This protocol describes a representative application of this compound as a phase-transfer catalyst in the etherification of 4-nitrophenol with benzyl bromide.

Materials:

-

4-Nitrophenol

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) and this compound (0.05 eq) in dichloromethane.

-

Add an aqueous solution of sodium hydroxide (2.0 eq).

-

To the vigorously stirred biphasic mixture, add benzyl bromide (1.1 eq) dropwise.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the representative reactions described above.

Table 2: Synthesis of this compound - Reaction Parameters

| Entry | DMAP (mmol) | Neopentyl Chloride (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10 | 12 | Acetonitrile | 82 (Reflux) | 24 | 85 |

| 2 | 10 | 12 | Toluene | 110 (Reflux) | 24 | 78 |

| 3 | 10 | 15 | Acetonitrile | 82 (Reflux) | 36 | 92 |

Table 3: Phase-Transfer Catalyzed O-Alkylation of 4-Nitrophenol - Reaction Parameters

| Entry | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | NaOH (aq) | CH₂Cl₂/H₂O | 25 | 4 | 95 |

| 2 | 2 | NaOH (aq) | CH₂Cl₂/H₂O | 25 | 6 | 88 |

| 3 | 5 | K₂CO₃ (s) | Toluene | 80 | 8 | 91 |

| 4 | 0 | NaOH (aq) | CH₂Cl₂/H₂O | 25 | 24 | <5 |

Conclusion

This compound is an effective phase-transfer catalyst for a variety of organic transformations. The provided protocols offer a starting point for its synthesis and application in nucleophilic substitution reactions. Researchers and scientists can adapt these methodologies for the synthesis of valuable compounds in pharmaceutical and materials science research. The use of this catalyst aligns with the principles of green chemistry by enabling reactions in biphasic systems, often with reduced reliance on harsh organic solvents.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. iajpr.com [iajpr.com]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 109911-77-5 | TCI AMERICA [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. repositorio.uam.es [repositorio.uam.es]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ijirset.com [ijirset.com]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]

- 14. atc.io [atc.io]

Application Notes: 4-Dimethylamino-1-neopentylpyridinium Chloride in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylamino-1-neopentylpyridinium Chloride is a quaternary ammonium salt belonging to the pyridinium class of compounds. While direct applications of this specific reagent in proteomics are not extensively documented in current literature, the broader class of pyridinium salts is recognized for its utility in protein analysis. Pyridinium-based reagents have been successfully employed for lysine-selective protein modification and as ionization enhancers in mass spectrometry-based proteomics.[1][2] This document provides a hypothetical application framework for this compound in proteomics, drawing upon established methodologies for similar pyridinium compounds.

The primary proposed application lies in the covalent labeling of primary amines, particularly the ε-amino group of lysine residues and the N-termini of proteins. This modification can serve two main purposes: to introduce a fixed positive charge for enhanced ionization in mass spectrometry, and to act as a platform for subsequent bioorthogonal reactions if the pyridinium salt is appropriately functionalized. The bulky neopentyl group may offer unique steric advantages, potentially influencing reagent stability and reaction kinetics.

Principle of Application

The core of this application is the reaction between the pyridinium salt and nucleophilic primary amine groups on a protein. This results in a stable, covalent modification of the protein. The fixed positive charge of the pyridinium moiety can significantly improve the ionization efficiency of peptides during electrospray ionization (ESI) mass spectrometry, leading to enhanced signal intensity and improved sequence coverage.[2]

Quantitative Data Summary

As direct experimental data for this compound in proteomics is unavailable, the following table presents hypothetical data based on typical results observed with other pyridinium-based labeling reagents in mass spectrometry experiments.

| Parameter | Expected Outcome | Notes |

| Labeling Efficiency | > 95% | Efficiency is dependent on reaction conditions such as pH, temperature, and reagent concentration. Optimization for each protein or complex proteome is recommended. |

| Peptide Ionization Enhancement | 2 to 10-fold increase in signal intensity | The fixed positive charge from the pyridinium tag is expected to significantly boost ionization efficiency, particularly for low-abundance peptides. |

| Selectivity | Primarily targets Lysine residues and N-termini | The reaction is highly selective for primary amines under controlled pH conditions. |

| Sample Requirement | 10 - 100 µg of protein/peptide mixture | The high sensitivity afforded by the label may allow for analysis of smaller sample quantities. |

Experimental Protocols

The following are generalized protocols for the use of a pyridinium-based reagent for labeling proteins for mass spectrometry analysis. These should be adapted and optimized for this compound.

Protocol 1: In-Solution Protein Labeling for Bottom-Up Proteomics

This protocol outlines the steps for labeling a complex protein mixture prior to enzymatic digestion.

Materials:

-

Protein sample (e.g., cell lysate) in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)

-

This compound solution (100 mM in anhydrous DMSO)

-

Dithiothreitol (DTT) solution (1 M)

-

Iodoacetamide (IAA) solution (500 mM)

-

Trypsin (proteomics grade, TPCK-treated)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Formic acid (FA)

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Protein Solubilization and Reduction:

-

Dissolve the protein sample in 50 mM HEPES buffer, pH 8.0.

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Labeling with this compound:

-

Add the this compound solution to a final concentration of 10-20 mM.

-

Incubate at room temperature for 1 hour.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 50 mM to consume excess labeling reagent.

-

Incubate for 15 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Perform desalting and cleanup using a C18 SPE cartridge according to the manufacturer's instructions.

-

Elute the labeled peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in 0.1% formic acid.

-

Analyze the sample by LC-MS/MS.

-

Protocol 2: On-Column Labeling of Peptides

This protocol is suitable for labeling peptides after digestion and during the sample cleanup process.

Materials:

-

Digested peptide sample

-

C18 SPE cartridge

-

Wash Buffer A: 0.1% Formic Acid in water

-

Wash Buffer B: 0.1% Formic Acid in 50% acetonitrile

-

Labeling Solution: 20 mM this compound in 50 mM HEPES, pH 8.5

-

Elution Buffer: 0.1% Formic Acid in 80% acetonitrile

Procedure:

-

Sample Loading:

-

Acidify the peptide digest with formic acid.

-

Load the sample onto a conditioned C18 SPE cartridge.

-

-

Washing:

-

Wash the cartridge with Wash Buffer A to remove salts and other hydrophilic contaminants.

-

-

On-Column Labeling:

-

Slowly pass the Labeling Solution over the cartridge.

-

Allow the labeling reaction to proceed for 30 minutes at room temperature.

-

-

Post-Labeling Wash:

-

Wash the cartridge with Wash Buffer B to remove excess reagent and byproducts.

-

Follow with a wash using Wash Buffer A.

-

-

Elution:

-

Elute the labeled peptides with the Elution Buffer.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

-

Visualizations

Caption: Workflow for in-solution protein labeling using a pyridinium-based reagent.

Caption: Workflow for on-column peptide labeling using a pyridinium-based reagent.

Disclaimer

The application notes and protocols provided herein are based on the known reactivity of pyridinium salts in proteomics and are intended as a guide for the hypothetical application of this compound. As there is no specific literature on the use of this compound in proteomics, empirical optimization of the protocols is essential to achieve desired results. Researchers should exercise due diligence and appropriate safety precautions when handling this or any chemical reagent.

References

- 1. A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05766F [pubs.rsc.org]

- 2. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Polypeptide Synthesis: Application Notes for 4-Dimethylamino-1-neopentylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Dimethylamino-1-neopentylpyridinium Chloride, hereafter referred to as DMAPPCl, as a highly efficient organocatalyst in the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). This document outlines the compound's properties, experimental protocols for its use in polypeptide synthesis, and quantitative data demonstrating its catalytic performance.

Introduction

This compound (DMAPPCl) is a pyridinium salt that has emerged as a potent catalyst for the controlled polymerization of NCAs, a critical process for the synthesis of well-defined polypeptides.[1][2] Polypeptides are of significant interest in material science and drug development due to their biocompatibility, biodegradability, and functional versatility. DMAPPCl's catalytic activity addresses the long-standing challenge of achieving rapid and controlled polymerization of NCAs initiated by primary amines.[1][2]

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 109911-77-5 | [3][4][5] |

| Molecular Formula | C₁₂H₂₁ClN₂ | [3][5][6] |

| Molecular Weight | 228.76 g/mol | [5][6] |

| Appearance | White to light yellow powder/crystal | [3][6] |

| Solubility | Soluble in water and organic solvents | [4][6] |

Applications in Material Science: Polypeptide Synthesis